D-Glucose-1,6-13C2

描述

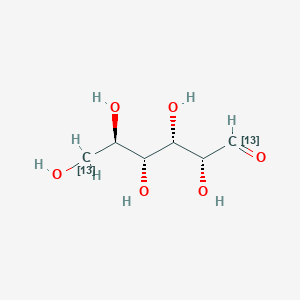

D-Glucose-1,6-13C2 is a stable isotope-labeled form of glucose, where two carbon atoms at positions 1 and 6 are enriched with the isotope carbon-13 (13C). This compound is widely used in scientific research to trace metabolic pathways and study biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions: D-Glucose-1,6-13C2 can be synthesized through chemical reactions involving glucose and 13C-enriched reagents. The process typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the selective incorporation of 13C at the desired positions.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, often using biotechnological methods to achieve high purity and yield. These methods ensure the consistent production of the compound for various research and industrial applications.

化学反应分析

Metabolic Pathway Analysis

D-Glucose-1,6-¹³C₂ serves as a tracer to study glycolysis and the pentose phosphate pathway (PPP). When cells metabolize this isotopologue, the ¹³C labels are incorporated into downstream metabolites, allowing quantification of pathway activities.

Key Findings :

-

In cultured cells, PPP activity was measured by analyzing lactate isotopomers via gas chromatography/mass spectrometry (GC-MS). The ¹³C labeling pattern in lactate reflects the relative contribution of PPP versus glycolysis .

-

Compared to other isotopes like [1,5,6-¹³C₃]glucose, D-Glucose-1,6-¹³C₂ provides clearer discrimination between PPP and glycolytic flux due to its specific labeling pattern .

Table 1: Isotopic Glucose Variants and Applications

| Isotope | Application | Advantage |

|---|---|---|

| D-[1,6-¹³C₂,6,6-²H₂]glucose | PPP/glycolysis activity in single assay | Avoids need for parallel [1-¹⁴C]/[6-¹⁴C]glucose |

| [1,5,6-¹³C₃]glucose | Less effective for PPP quantification | Overestimates PPP due to scrambling |

Derivatization and Fragmentation Analysis

Chemical derivatization enhances mass spectrometric detection of ¹³C-labeled glucose. Methylamine derivatization (Glc-MA) facilitates selective cleavage of the C1–C2 bond, enabling differentiation of C1 and C2 labeling:

-

Fragmentation Pattern :

Table 2: MS/MS Fragmentation of Glc-MA Derivatives

| Derivative | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Unlabeled Glc-MA | 196 | 44 |

| Glc-1-¹³C-MA | 197 | 45 |

| Glc-2-¹³C-MA | 197 | 44 |

科学研究应用

Metabolic Studies

D-Glucose-1,6-13C2 is primarily used in metabolic research to investigate glucose metabolism, insulin signaling, and energy production pathways. The isotopic labeling enables researchers to trace the incorporation of glucose into metabolic intermediates, providing insights into metabolic fluxes.

Key Applications:

- Metabolic Flux Analysis: This technique quantifies the flow of metabolites through various pathways. By analyzing the incorporation of the 13C label into different metabolites, scientists can understand how glucose is utilized in cellular processes.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is employed in NMR studies to explore the structure and dynamics of glucose and its derivatives, allowing for detailed insights into metabolic reactions.

Medical Research

In medical research, this compound is utilized for studying glucose metabolism in various tissues, particularly in cancer research and diabetes studies. The compound's ability to provide real-time insights into metabolic processes makes it invaluable for understanding disease mechanisms.

Case Study: Cancer Metabolism

Researchers have used this compound to investigate the altered glucose metabolism observed in cancer cells. By tracking the labeled glucose through glycolysis and the tricarboxylic acid (TCA) cycle, scientists have gained insights into how cancer cells reprogram their metabolism to support rapid growth.

Industrial Applications

In industrial settings, this compound is applied in the production of labeled pharmaceuticals and in fermentation processes. Its isotopic labeling helps optimize production methods and improve yields by providing a clearer understanding of metabolic pathways involved in fermentation.

Data Table: Comparison of Isotopically Labeled Glucose Compounds

| Compound Name | Isotopic Labeling | Unique Features | Primary Applications |

|---|---|---|---|

| D-[1,2-13C2]Glucose | Carbon at 1 and 2 | Useful for studying early glycolytic pathways | Metabolic flux analysis |

| D-[5,6-13C2]Glucose | Carbon at 5 and 6 | Focuses on later stages of glycolysis | Cancer metabolism studies |

| D-[1,6-13C2]Glucose | Carbon at 1 and 6 | Valuable for studying hexose metabolism | Pharmaceutical development |

Biochemical Mechanisms

The biochemical properties of this compound allow it to participate in various metabolic pathways similarly to regular glucose. Upon ingestion or administration:

- Absorption: The compound is readily absorbed into the bloodstream.

- Metabolism: It undergoes phosphorylation by hexokinase to form glucose-6-phosphate and continues through glycolysis and other metabolic routes.

- Excretion: Waste products are excreted via the kidneys.

Case Study: Investigating Biosynthesis Pathways

A notable study utilized this compound as a tracer to explore the biosynthesis of hygromycin A. Researchers tracked its incorporation into specific structural components of hygromycin A, revealing crucial insights into enzymatic transformations involved in its biosynthesis. This application exemplifies how stable isotope labeling can elucidate complex biochemical pathways.

作用机制

The mechanism by which D-Glucose-1,6-13C2 exerts its effects involves its incorporation into metabolic pathways as a tracer. The 13C-labeled carbon atoms allow researchers to track the movement and transformation of glucose molecules within cells, providing detailed information about metabolic processes and enzyme activities.

Molecular Targets and Pathways: this compound targets various enzymes and pathways involved in glucose metabolism, such as hexokinase, phosphofructokinase, and pyruvate kinase. By tracing the labeled glucose, researchers can elucidate the roles of these enzymes and pathways in cellular metabolism.

相似化合物的比较

D-Glucose-1-13C

D-Glucose-1,2-13C2

D-Glucose-13C6

D-Glucose-1,2,3,4,5,6,6-d7

生物活性

D-Glucose-1,6-13C2 is a stable isotope-labeled form of glucose that has gained attention in metabolic research due to its unique properties in tracing metabolic pathways. This article explores its biological activity, particularly in the context of metabolism, neurobiology, and potential therapeutic applications.

Overview of this compound

This compound is a glucose molecule where two carbon atoms (C1 and C6) are labeled with the stable isotope carbon-13 (). This labeling allows researchers to track the molecule's metabolic fate in various biological systems through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Metabolic Pathways Involving this compound

D-Glucose plays a critical role in several metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycogenesis. The incorporation of isotopes enables detailed studies of these pathways:

- Glycolysis : this compound is utilized to study glycolytic flux and its regulation under different physiological conditions. Research indicates that glucose metabolism can vary significantly between tissues, such as the brain and liver. For example, studies using this compound have shown distinct metabolic profiles in the hippocampus versus the hypothalamus during glucose infusion .

- Pentose Phosphate Pathway : The role of this compound in the PPP has been quantified using NMR analysis. It was found that glucose-derived metabolites are preferentially utilized by the PPP compared to those derived from fructose. Specifically, about 14% of glucose is directed towards the PPP while synthesizing glycogen .

- Glycogenesis : The compound has been instrumental in understanding glycogen synthesis dynamics. Studies reveal that hepatic glycogen synthesis from D-glucose is influenced by various factors including dietary intake and hormonal regulation .

Case Study 1: Brain Metabolism

In a study examining brain metabolism using this compound, researchers infused this compound into rat models to observe cerebral glucose utilization. The results indicated that the hypothalamus exhibited a higher glycolytic rate compared to the hippocampus, suggesting region-specific metabolic adaptations .

Case Study 2: Cancer Research

The application of D-glucose isotopes extends into cancer research where altered glucose metabolism is a hallmark of tumors. By tracing D-glucose metabolism in cancer cells, researchers can identify potential therapeutic targets for inhibiting glycolysis in aggressive cancers like glioblastoma .

Research Findings

Recent findings highlight several key aspects of D-glucose metabolism:

属性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-OFAMVBKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745906 | |

| Record name | D-(1,6-~13~C_2_)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-67-8 | |

| Record name | D-(1,6-~13~C_2_)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。